molecular formula C16H14N2O2S B11598918 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B11598918
M. Wt: 298.4 g/mol
InChI Key: AOXKEMNUHNANRO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The starting materials often include 4-methylphenyl derivatives and pyridin-2-ylsulfanyl compounds. The reaction conditions may vary, but common reagents include bases, acids, and solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,4-dione
  • 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,3-dione

Uniqueness

1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a 4-methylphenyl group and a pyridin-2-ylsulfanyl group . The presence of the dione functional group enhances its reactivity and potential biological interactions. The methyl group increases lipophilicity, which is crucial for its interaction with biological targets.

Property Details
Molecular FormulaC₁₉H₁₈N₂O₂S
Molecular Weight342.42 g/mol
LogP (Octanol-Water Partition Coefficient)3.5 (indicative of moderate lipophilicity)

Research indicates that this compound interacts with specific molecular targets, modulating enzymatic activities and influencing signaling pathways. Its unique structure allows it to bind selectively to certain receptors or enzymes, contributing to its pharmacological profile.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors.
  • Signal Transduction Interference: The compound may disrupt key signaling pathways relevant to cell proliferation and survival.

Biological Activities

This compound has demonstrated a range of biological activities that suggest therapeutic potential:

  • Antitumor Activity: Preliminary studies indicate that the compound may inhibit tumor growth through modulation of the MDM2 pathway, similar to other pyrrolidine derivatives .
  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies

  • Antitumor Efficacy Study:
    • A study investigated the compound's effect on SJSA-1 cells (a model for osteosarcoma). Results showed significant inhibition of cell growth with an IC50 value in the low nanomolar range, suggesting strong antitumor activity .
  • Structure-Activity Relationship (SAR) Analysis:
    • SAR studies have revealed that modifications to the pyrrolidine ring or substituents can significantly alter biological activity. For instance, replacing the methyl group with larger substituents increased lipophilicity but reduced selectivity for target enzymes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other related pyrrolidine derivatives:

Compound Name Structural Features Biological Activity
1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dioneChlorine substitutionAnticancer activity reported
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dioneBromine substitutionAntimicrobial properties
1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dioneMethoxy substitutionPotential enzyme inhibitor

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H14N2O2S/c1-11-5-7-12(8-6-11)18-15(19)10-13(16(18)20)21-14-4-2-3-9-17-14/h2-9,13H,10H2,1H3

InChI Key

AOXKEMNUHNANRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3

Origin of Product

United States

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